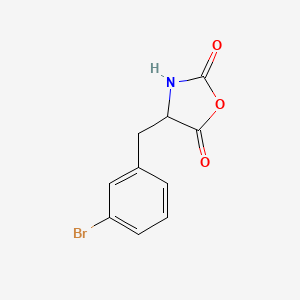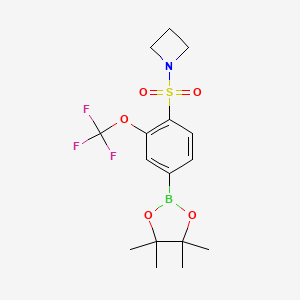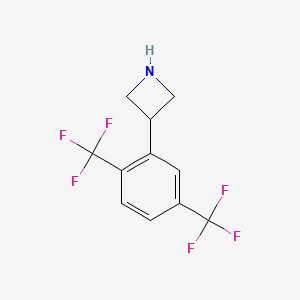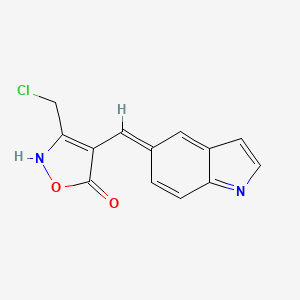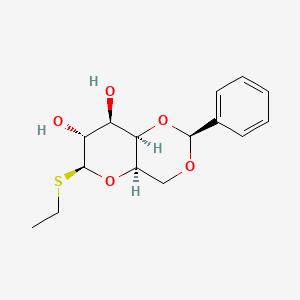
Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside is a synthetic carbohydrate derivative commonly used in proteomics research. It has the molecular formula C15H20O5S and a molecular weight of 312.38 . This compound is known for its role as a building block in oligosaccharide synthesis and its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside is synthesized from benzaldehyde and ethyl-beta-D-thiogalactopyranoside . The reaction involves the formation of a benzylidene acetal, which is a common protective group in carbohydrate chemistry. The purification of the product can be achieved by crystallization or precipitation without the need for chromatographic separation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques used in the production of carbohydrate derivatives. These methods ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiogalactopyranosides.
Scientific Research Applications
Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and oligosaccharides.
Biology: The compound is utilized in studies involving carbohydrate-protein interactions and glycosylation processes.
Medicine: Research involving this compound contributes to the understanding of glycosylation in disease mechanisms and the development of glycosylated drugs.
Industry: It is used in the production of glycosylated compounds for various industrial applications, including pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside involves its role as a glycosyl donor in glycosylation reactions. The compound interacts with specific enzymes and molecular targets to facilitate the transfer of glycosyl groups to acceptor molecules. This process is crucial in the synthesis of glycosylated compounds and the study of carbohydrate-related biological processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-thiogalactopyranoside: Another thioglycoside used in glycosylation reactions.
Benzyl 4,6-O-benzylidene-1-thio-β-D-galactopyranoside: A similar compound with a benzyl group instead of an ethyl group.
Uniqueness
Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside is unique due to its specific structure, which provides distinct reactivity and selectivity in glycosylation reactions. Its benzylidene acetal protective group offers stability and ease of removal, making it a valuable tool in synthetic carbohydrate chemistry .
Properties
Molecular Formula |
C15H20O5S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(2S,4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C15H20O5S/c1-2-21-15-12(17)11(16)13-10(19-15)8-18-14(20-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13+,14+,15+/m1/s1 |
InChI Key |
QOMMDHDGIYADCQ-JNWWKETESA-N |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)CO[C@@H](O2)C3=CC=CC=C3)O)O |
Canonical SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





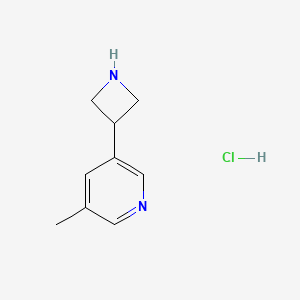

![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)

![N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13715023.png)


